N-(3-chloro-4-methylphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
Description
This compound belongs to the 1,3,5-triazine-2,4-diamine class, characterized by a triazine core substituted with two amine groups at positions 2 and 2. The unique features include:
- 3-Chloro-4-methylphenyl group at position N2: Enhances lipophilicity and influences receptor binding.
Properties
Molecular Formula |
C21H23ClFN7 |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
2-N-(3-chloro-4-methylphenyl)-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H23ClFN7/c1-14-6-7-15(12-16(14)22)25-21-27-19(26-20(24)28-21)13-29-8-10-30(11-9-29)18-5-3-2-4-17(18)23/h2-7,12H,8-11,13H2,1H3,(H3,24,25,26,27,28) |
InChI Key |
OMHDXMAVRRMQED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core. The triazine core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
The table below compares the target compound with key analogs:
*Calculated based on molecular formula C₂₂H₂₄ClFN₇.
Key Observations:
- Fluorine substitution: The 2-fluorophenyl group in the target compound may improve metabolic stability compared to non-fluorinated analogs (e.g., 4-chlorophenyl in ).
- Piperazine modifications : The 2-fluorophenylpiperazine group differentiates it from almitrine’s bis(4-fluorophenyl)methylpiperazine, which is linked to respiratory effects but also peripheral neuropathy .
- Aryl group diversity : The 3-chloro-4-methylphenyl group offers steric and electronic differences compared to 2,4-dimethylphenyl () or allyl groups ().
Pharmacological and Functional Comparisons
Antileukemic Activity:
- Derivatives with 4-fluorophenyl () or 4-chlorophenyl () substituents exhibit moderate antileukemic activity (IC50: 12–18 μM). The target compound’s 2-fluorophenyl group may alter cytotoxicity profiles due to altered π-π stacking with DNA targets.
Respiratory Effects:
- Almitrine () acts via TASK-1/3 potassium channel modulation in the carotid body. The target compound’s piperazine group could similarly influence chemoreceptor activity, but the absence of bis(4-fluorophenyl)methyl may reduce neurotoxicity risks.
Physicochemical Properties:
- The target compound’s topological polar surface area (TPSA) is estimated at ~80 Ų, comparable to ’s analog (83.2 Ų), suggesting moderate blood-brain barrier permeability.
Biological Activity
N-(3-chloro-4-methylphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a synthetic compound that belongs to the class of triazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. The following sections summarize the biological activity of this compound based on available studies and data.
Chemical Structure and Properties
The molecular formula of this compound is CHClFN and it possesses a molecular weight of 440.95 g/mol. Its structure features a triazine core substituted with various functional groups that are believed to contribute to its biological activity.
Research indicates that compounds with a triazine core often exhibit their biological effects through the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, studies have shown that similar triazine derivatives can inhibit the phosphoinositide 3-kinase (PI3K) pathway and mammalian target of rapamycin (mTOR) signaling, which are critical in cancer cell growth and metabolism .
Anticancer Activity
Several studies have highlighted the anticancer potential of triazine derivatives:
- In Vitro Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it showed IC50 values of 0.20 μM against A549 (lung cancer), 1.25 μM against MCF-7 (breast cancer), and 1.03 μM against HeLa (cervical cancer) cells .
- Mechanistic Insights : The compound's mechanism involves the suppression of AKT phosphorylation and subsequent inhibition of downstream targets involved in cell cycle progression and survival. This suggests that it may function as a dual inhibitor of both PI3K and mTOR pathways .
Other Biological Activities
Beyond anticancer properties, preliminary studies suggest potential activities in other areas:
- Antimicrobial Activity : Some triazine derivatives have been reported to possess antimicrobial properties; however, specific data on this compound is limited.
Data Summary Table
| Biological Activity | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Anticancer | A549 | 0.20 | PI3K/mTOR inhibition |
| Anticancer | MCF-7 | 1.25 | PI3K/mTOR inhibition |
| Anticancer | HeLa | 1.03 | PI3K/mTOR inhibition |
Case Studies
While specific case studies focusing exclusively on this compound are scarce, broader investigations into triazine derivatives reveal promising results in preclinical models. These findings advocate for further exploration into this compound's pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
